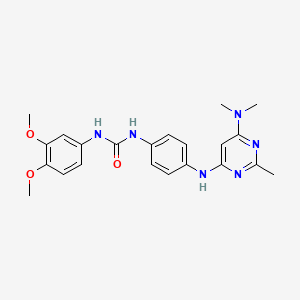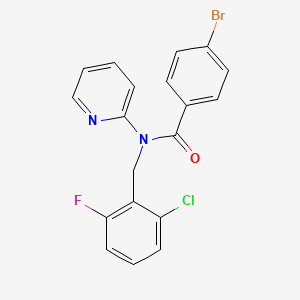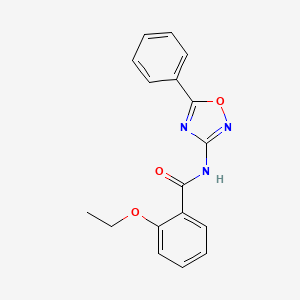
1-(3,4-Dimethoxyphenyl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with a dimethylaminopyrimidinyl group through a urea linkage, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzene using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Dimethylaminopyrimidinyl Intermediate: The next step involves the synthesis of the 6-(dimethylamino)-2-methylpyrimidin-4-yl intermediate. This can be prepared by reacting 2-methyl-4,6-dichloropyrimidine with dimethylamine under reflux conditions.
Coupling Reaction: The final step is the coupling of the two intermediates through a urea linkage. This can be achieved by reacting the dimethoxyphenyl intermediate with the dimethylaminopyrimidinyl intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidinyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea is unique due to its combination of a dimethoxyphenyl group and a dimethylaminopyrimidinyl group through a urea linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C22H26N6O3 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C22H26N6O3/c1-14-23-20(13-21(24-14)28(2)3)25-15-6-8-16(9-7-15)26-22(29)27-17-10-11-18(30-4)19(12-17)31-5/h6-13H,1-5H3,(H,23,24,25)(H2,26,27,29) |
InChIキー |
IOQJFLTUXVRGOH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide](/img/structure/B11329061.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11329082.png)
![2-(4-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11329083.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-6-hydroxy-3-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11329084.png)
![4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11329092.png)


![7-bromo-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329106.png)
![Furan-2-yl{4-[2-(4-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11329111.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide](/img/structure/B11329112.png)
![2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11329116.png)
![7-benzyl-2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329124.png)
![2-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11329145.png)
